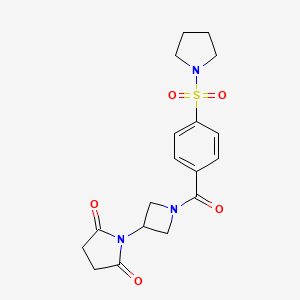

1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine ring substituted with a 4-(pyrrolidin-1-ylsulfonyl)benzoyl group. The azetidine ring and sulfonylbenzoyl group may enhance receptor binding specificity or metabolic stability compared to simpler derivatives.

Properties

IUPAC Name |

1-[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c22-16-7-8-17(23)21(16)14-11-19(12-14)18(24)13-3-5-15(6-4-13)27(25,26)20-9-1-2-10-20/h3-6,14H,1-2,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWWCAOBOBOIXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the formation of the pyrrolidine and azetidine rings. The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides under basic conditions. The benzoyl group is added via acylation reactions, typically using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or sulfonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

- The azetidine-benzoyl sulfonyl group in the target compound distinguishes it from indole- or pyridinyl-substituted analogues, which are more common in CNS-targeting agents .

- Sulfonyl groups (as in the target compound and ’s 4-chlorophenylsulfanyl derivative) may improve solubility or binding to sulfonamide-sensitive targets .

Pharmacological Profiles

Serotonin and Dopamine Receptor Affinity

Indole-substituted pyrrolidine-2,5-diones (e.g., compounds 11 and 4 from ) exhibit nanomolar affinity for SERT (serotonin transporter) and moderate activity at 5-HT1A and D2 receptors, making them multi-target antidepressant candidates . In contrast, the target compound’s azetidine-benzoyl sulfonyl group may shift selectivity toward other transporters or receptors, though specific data are unavailable.

Anticonvulsant Activity

1-(4-Acetylphenyl)-3-aryloxy derivatives () inhibit GABA-transaminase with IC50 values of 100.5–160.4 µM, comparable to vigabatrin . Similarly, 1-(2-pyridinyl)-3-dialkyl derivatives () show potent activity in MES and scPTZ tests, with ED50 values as low as 30 mg/kg . The target compound’s lack of aryloxy or pyridinyl groups suggests divergent mechanisms.

Research Findings and Data

Structural-Activity Relationships (SAR)

- Position 3 Substitution : Anticonvulsant activity in 1-(2-pyridinyl) derivatives depends on 3-alkyl/cyclohexyl groups, while unsubstituted analogues are inactive .

- Indole vs. Azetidine Moieties : Indole-substituted derivatives prioritize serotonin/dopamine interactions , whereas azetidine’s conformational rigidity in the target compound may favor alternative targets.

- Sulfonyl Groups : Compounds with sulfonyl/sulfanyl groups (e.g., ) show enhanced stability but require further pharmacological characterization .

Biological Activity

The compound 1-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, focusing on its pharmacological implications.

Chemical Structure and Properties

This compound features a pyrrolidine backbone with sulfonamide and benzoyl functional groups, which are known to enhance biological activity. The presence of these groups can influence the compound's interaction with various biological targets, potentially leading to significant therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of pyrrolidine have been synthesized and tested for anti-cancer activity against various cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). These studies often employ MTT assays to evaluate cell viability post-treatment.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7h | A549 | 15 | Induction of apoptosis |

| 7k | HCT-116 | 20 | Inhibition of tubulin polymerization |

| Compound X | MCF-7 | 25 | Cell cycle arrest |

Note: Data adapted from various studies on pyrrolidine derivatives.

Antimicrobial Activity

In vitro studies have shown that related compounds demonstrate antimicrobial properties. For example, a series of thiazolidinone derivatives exhibited moderate antibacterial and antifungal activities against standard microbial strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Thiazolidinone A | E. coli | 15 |

| Thiazolidinone B | S. aureus | 18 |

| Thiazolidinone C | C. albicans | 12 |

Note: Results derived from comparative antimicrobial studies.

Case Studies

A notable study synthesized a library of pyrrolo[2,1-c][1,4]benzodiazepine derivatives that included similar functional groups to those found in our compound. These derivatives were evaluated for their activity against Mycobacterium tuberculosis, revealing promising results that suggest structural modifications can lead to enhanced biological activity.

Mechanistic Insights

The biological activity of the compound can be attributed to its ability to interact with specific enzymes or receptors within cells. For example, the sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is crucial in various physiological processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.